Structural Divergence from the Closest Commercially Available Analog (CAS 888453-28-9)
The target compound is structurally differentiated from its closest commercially listed analog, ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888453-28-9), by the replacement of a 2-ethoxyphenyl group with a benzo[d][1,3]dioxol-5-yl group . This change replaces a freely rotating ethoxy substituent with a conformationally restricted methylenedioxy bridge. In the context of FXa inhibitor design, similar conformational restrictions on P1/P4 pharmacophores have been shown to impact inhibitory potency, with specific dioxolane-containing analogs achieving nanomolar Ki values in chromogenic substrate assays [1].
| Evidence Dimension | Conformational flexibility of terminal aryl substituent |
|---|---|
| Target Compound Data | Contains a rigid 1,3-benzodioxole (methylenedioxy) system |
| Comparator Or Baseline | Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate: Contains a freely rotating 2-ethoxyphenyl group |
| Quantified Difference | Replacement of a rotatable ethoxy group with a ring-fused methylenedioxy bridge eliminates internal rotational degrees of freedom and alters electron density distribution. |
| Conditions | Comparative structural analysis via SMILES/InChI. No head-to-head biological assay data available. |
Why This Matters
Procuring the conformationally restricted analog is essential for SAR studies aiming to isolate the contribution of side-chain flexibility to target affinity.
- [1] Kawaguchi, T., et al. (2006). Carbamoyl-type benzofuran derivatives. US Patent Application US20060247273A1. (Generic formula and example compounds illustrating the role of the terminal aryl ring in FXa inhibition). View Source
